5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
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Properties
CAS No. |
1112348-47-6 |
|---|---|
Molecular Formula |
C22H16F2N6O3S |
Molecular Weight |
482.47 |
IUPAC Name |
5-(3,4-difluorophenyl)-6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H16F2N6O3S/c1-2-32-14-5-3-4-12(8-14)19-26-18(33-29-19)11-34-22-27-20-15(10-25-28-20)21(31)30(22)13-6-7-16(23)17(24)9-13/h3-10H,2,11H2,1H3,(H,25,28) |
InChI Key |
IWOWIDFHAJSVDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. Its unique structural characteristics suggest potential applications in medicinal chemistry, particularly as therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Features
The compound features several notable structural components:
- Difluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Oxadiazol moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
- Thioether linkage : May contribute to the stability and reactivity of the compound.
The biological activity of this compound is hypothesized based on its structural features. The presence of the oxadiazol ring can facilitate interactions with biological targets such as enzymes and receptors. Specifically, it is believed that the compound may act as an inhibitor of certain enzymes involved in disease processes.
Anticancer Activity
Recent studies have investigated the anticancer potential of similar pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro assays demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Compounds related to this structure have shown promising results in inhibiting AChE activity, which is crucial for managing conditions like Alzheimer's disease .
Antimicrobial Activity
Some derivatives have also been tested for antimicrobial properties:
- Bacterial inhibition : Studies indicate that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .
Data Table: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Cell proliferation inhibition | |
| Enzyme inhibition | AChE inhibition | |
| Antimicrobial | Bacterial growth inhibition |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications to the difluorophenyl group significantly enhanced their anticancer activity. The most active compound showed IC50 values in the nanomolar range against MCF-7 cells.
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer’s disease, a related derivative exhibited significant AChE inhibition and improved cognitive function in treated animals compared to controls. This suggests potential therapeutic benefits for neurodegenerative conditions.
Scientific Research Applications
Structural Characteristics
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines , characterized by:
- Difluorophenyl group : Enhances lipophilicity and may influence biological activity.
- Oxadiazol moiety : Known for its pharmacological properties.
- Thioether linkage : Often involved in enhancing the stability and reactivity of compounds.
The presence of these functional groups suggests significant potential for therapeutic applications, particularly in the development of novel drugs targeting various diseases.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. The compound's structure allows for interactions with specific biological targets involved in cancer cell proliferation. For instance:
- Biological Assays : Studies have demonstrated that similar compounds can inhibit cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), suggesting that this compound may also exhibit similar activity due to its structural analogies .
- Mechanism of Action : The proposed mechanism often involves the inhibition of key enzymes or pathways that are crucial for cancer cell survival and proliferation.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have been reported to inhibit AChE, which is significant for treating neurodegenerative diseases like Alzheimer's .
- Other Enzymes : The multifunctional inhibitory profiles against enzymes such as butyrylcholinesterase (BChE) and beta-secretase (BACE-1) suggest broader applications in neuropharmacology .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the synthesis and ensuring purity .
Key Synthetic Routes
- Formation of the Oxadiazol Ring : Utilizing appropriate precursors to construct the oxadiazole moiety.
- Thioether Formation : Introducing the thioether linkage through reactions involving thiol derivatives.
- Final Cyclization : Completing the pyrazolo[3,4-d]pyrimidine structure through cyclization reactions.
Case Studies and Experimental Data
Several studies have explored the biological activities of structurally related compounds:
- A study on 1,2,4-triazole derivatives revealed significant anticancer activity with IC50 values indicating effective inhibition against various cancer cell lines .
- Another investigation into thiazolidinone derivatives highlighted their potential as anticancer agents, emphasizing the importance of structural modifications in enhancing bioactivity .
Q & A
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 3-Ethoxyphenyl boronic acid, Pd(PPh₃)₄, DMF, 80°C | 65 | 92% |
| 2 | H₂O₂, AcOH, RT, 12h | 78 | 88% |
| 3 | NaSH, DMSO, 60°C | 70 | 95% |
Basic Research Question: What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, pyrazolo-pyrimidine protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~540 m/z) and detect isotopic patterns consistent with fluorine atoms .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water (1:1) .
Basic Research Question: What in vitro assays are suitable for initial screening of its biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations .
- Antimicrobial Activity : Employ broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48h exposure .
Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
Methodological Answer:
Q. Example SAR Table :
| Analog Modification | Target Activity (IC₅₀, µM) |
|---|---|
| 3-Ethoxyphenyl → 3-Methoxyphenyl | EGFR: 0.8 → 1.5 |
| Thioether → Sulfone | VEGFR2: 0.5 → 2.1 |
| Difluorophenyl → Trifluoromethyl | Antimicrobial MIC: 4 → 16 µg/mL |
Advanced Research Question: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers in dose-response datasets .
Advanced Research Question: What strategies enhance the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9, 37°C) monitored by HPLC. The compound is stable at pH 6.5–7.4 but degrades in acidic conditions .
- Light Sensitivity : Store lyophilized powder in amber vials at -20°C; avoid prolonged exposure to UV light during handling .
- Plasma Stability : Incubate with human plasma (37°C, 1h) and quantify parent compound via LC-MS/MS to assess metabolic susceptibility .
Advanced Research Question: How to design in vivo studies for pharmacokinetic and toxicity profiling?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats (n=6/group) for IV/PO administration (dose: 10 mg/kg). Collect plasma at 0.5, 1, 2, 4, 8h for LC-MS/MS analysis .
- Toxicity Endpoints : Monitor body weight, organ histopathology (liver/kidney), and serum biomarkers (ALT, creatinine) over 14 days .
- Tissue Distribution : Euthanize animals at 24h post-dose and quantify compound levels in brain, liver, and kidneys .
Advanced Research Question: What computational methods predict metabolite formation and environmental persistence?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
